Methyl D-phenylalanyl-D-phenylalaninate
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Overview
Description
Methyl D-phenylalanyl-D-phenylalaninate is a derivative of phenylalanine, an essential aromatic amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl D-phenylalanyl-D-phenylalaninate typically involves the esterification of D-phenylalanine. One common method includes the reaction of D-phenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high enantiomeric purity and yield, which is crucial for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
Methyl D-phenylalanyl-D-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Phenylalanine derivatives with oxidized functional groups.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Methyl D-phenylalanyl-D-phenylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating disorders related to phenylalanine metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Methyl D-phenylalanyl-D-phenylalaninate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine, influencing neurological functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
α-Methyl-D-phenylalanine: Another derivative of phenylalanine with similar properties but different applications.
Methyl L-phenylalaninate: The L-enantiomer of the compound, which has different biological activities and uses.
Uniqueness
Methyl D-phenylalanyl-D-phenylalaninate is unique due to its specific stereochemistry, which imparts distinct biochemical properties and makes it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m1/s1 |
InChI Key |
FBKRSZZALAQRNH-IAGOWNOFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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